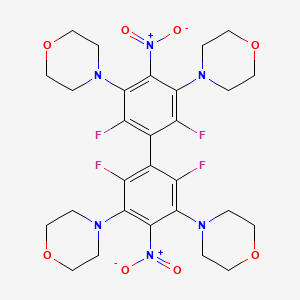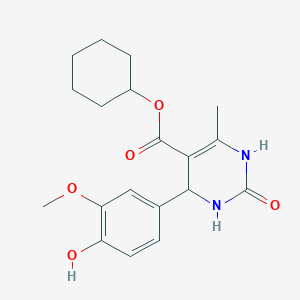![molecular formula C12H27NO3 B11103261 2-Amino-2-[(octyloxy)methyl]propane-1,3-diol](/img/structure/B11103261.png)
2-Amino-2-[(octyloxy)methyl]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-2-[(OCTYLOXY)METHYL]-1,3-PROPANEDIOL is a chemical compound with a unique structure that includes an amino group, an octyloxy group, and a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-2-[(OCTYLOXY)METHYL]-1,3-PROPANEDIOL typically involves the reaction of 2-amino-1,3-propanediol with an octyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide as a base and octyl bromide as the halide source .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-AMINO-2-[(OCTYLOXY)METHYL]-1,3-PROPANEDIOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-AMINO-2-[(OCTYLOXY)METHYL]-1,3-PROPANEDIOL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the octyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar structure but with a methyl group instead of an octyloxy group.
2-Amino-2-ethyl-1,3-propanediol: Similar structure but with an ethyl group instead of an octyloxy group.
Uniqueness: 2-AMINO-2-[(OCTYLOXY)METHYL]-1,3-PROPANEDIOL is unique due to the presence of the octyloxy group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important .
Properties
Molecular Formula |
C12H27NO3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-amino-2-(octoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C12H27NO3/c1-2-3-4-5-6-7-8-16-11-12(13,9-14)10-15/h14-15H,2-11,13H2,1H3 |
InChI Key |
JHVWUSOANNZQCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(CO)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[2-(2,4-dimethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11103179.png)

![(2E,5E)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11103193.png)
![1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone](/img/structure/B11103200.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-butoxyphenyl)methanone](/img/structure/B11103207.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B11103210.png)
![Benzamide, 4-tert-butyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-](/img/structure/B11103213.png)
![N-(2-oxo-2-{(2E)-2-[(3,5,5-trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)methylidene]hydrazinyl}ethyl)-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11103215.png)
acetate](/img/structure/B11103225.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11103241.png)

![4-({3-[(2-ethoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B11103255.png)
